3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
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Overview
Description
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a cyclohexyl and a tolyl group. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-isocyanatocyclohexylmethanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often involves the phosgenation of the corresponding amine precursor. The process includes the reaction of the amine with phosgene (COCl2) to form the isocyanate. This method is widely used due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines at room temperature to form ureas.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The compound’s reactivity is primarily due to the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Similar in structure but differs in the substitution pattern on the cyclohexyl ring.
Hexamethylene diisocyanate: An aliphatic diisocyanate with different chain length and structure.
Toluene diisocyanate: An aromatic diisocyanate with a different aromatic substitution pattern.
Uniqueness
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates. Its combination of cyclohexyl and tolyl groups provides a balance of rigidity and flexibility, making it suitable for specialized applications in polymer chemistry and materials science.
Properties
CAS No. |
93778-09-7 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-4,13,15H,5-9H2,1H3 |
InChI Key |
DAWNLECEFLXUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)CC2CCC(CC2)N=C=O |
Origin of Product |
United States |
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